

# The Pharmacokinetics and Bioavailability of Oral EPI-743 (Vatiquinone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**EPI-743**, also known as vatiquinone or PTC-743, is an orally administered small molecule being investigated for the treatment of mitochondrial diseases, such as Friedreich's ataxia and Leigh syndrome.[1] As a potent inhibitor of 15-lipoxygenase (15-LO), **EPI-743** targets oxidative stress and the ferroptosis pathway, which are implicated in the pathophysiology of these neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral **EPI-743**, summarizing key data from clinical studies, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

## **Pharmacokinetic Profile**

The pharmacokinetic profile of **EPI-743** has been characterized through several clinical trials, revealing key aspects of its absorption, distribution, metabolism, and excretion. A population pharmacokinetic (PopPK) analysis has been conducted, integrating data from multiple studies in both healthy volunteers and patient populations.[3]

## **Absorption**

The oral absorption of **EPI-743** is complex and is best described by a two-compartment model with parallel zero-order and first-order absorption processes.[3] This model suggests that the



drug is absorbed through two distinct pathways simultaneously.

# Bioavailability and the Effect of Food

The oral bioavailability of **EPI-743** is significantly influenced by the presence of food, particularly fatty meals. Administration with a fatty meal has been shown to dramatically increase the systemic exposure to the drug.

Key Findings on Food Effect:

- Mean Area Under the Curve (AUC) values for vatiquinone were 22-fold higher when administered with a solid fatty meal compared to the fasted state.[4]
- A liquid meal also enhanced absorption, resulting in a 3-fold higher mean AUC compared to fasting conditions.[4]
- Ingestion with a medium-fat meal (≥25% of calories from fat) led to a 25-fold increase in exposure compared to the fasted state.[2][3]

This profound food effect underscores the importance of administering **EPI-743** with meals to ensure optimal drug exposure.

# **Dose Proportionality and Accumulation**

Studies have shown that **EPI-743** exposures, including both AUC and maximum concentration (Cmax), increase in a dose-proportional manner for doses ranging from 200 mg to 400 mg.[4] Upon multiple dosing (three times daily), a moderate accumulation is observed. The mean accumulation ratio for AUC on Day 6 was approximately 1.61 for the 200 mg dose and 1.73 for the 400 mg dose.[4]

### **Distribution**

**EPI-743** is an orally absorbed small molecule that has been shown to readily cross the blood-brain barrier.[5] The apparent volume of distribution is substantial, with values of 180.75 L for the central compartment and 4852.69 L for the peripheral compartment, as determined by the PopPK model.[2][3] This suggests extensive distribution into tissues.

# Metabolism



The metabolism of **EPI-743** is primarily mediated by the cytochrome P450 enzyme CYP3A4.[5] This has significant implications for potential drug-drug interactions.

#### **Drug-Drug Interactions:**

- Coadministration with a strong CYP3A4 inhibitor (itraconazole) resulted in a 3.5-fold increase in Cmax and a 2.9-fold increase in AUC.[5]
- Conversely, coadministration with a strong CYP3A4 inducer (rifampin) led to a decrease in Cmax and AUC by approximately 0.64-fold and 0.54-fold, respectively.[5]

#### **Excretion**

The terminal half-life of vatiquinone is not significantly affected by the co-administration of CYP3A4 inhibitors or inducers.[5]

# **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of oral **EPI-743** based on available clinical data.

Table 1: Population Pharmacokinetic Model Parameters for Oral Vatiquinone[2][3]



| Parameter                                  | Value   | Unit            | Description                                                    |
|--------------------------------------------|---------|-----------------|----------------------------------------------------------------|
| Absorption Fraction<br>(First-Order)       | 74.4    | %               | The fraction of the drug absorbed via the first-order process. |
| Absorption Rate<br>Constant (First-Order)  | 0.20    | h <sup>-1</sup> | The rate constant for the first-order absorption process.      |
| Absorption Delay Time                      | 2.79    | h               | The lag time before the start of absorption.                   |
| Zero-Order Absorption Duration             | 6.03    | h               | The duration of the zero-order absorption process.             |
| Apparent Central Volume of Distribution    | 180.75  | L               | The apparent volume of the central compartment.                |
| Apparent Peripheral Volume of Distribution | 4852.69 | L               | The apparent volume of the peripheral compartment.             |
| Apparent Clearance                         | 162.72  | L/h             | The apparent total clearance of the drug from the body.        |

Table 2: Effect of Food on Vatiquinone Bioavailability (AUC Ratio Compared to Fasted State)[3] [4]

| Meal Condition             | Fold Increase in Mean AUC |  |
|----------------------------|---------------------------|--|
| Solid Fatty Meal           | 22                        |  |
| Medium-Fat Meal (≥25% fat) | 25                        |  |
| Liquid Meal                | 3                         |  |



Table 3: Effect of CYP3A4 Modulators on Vatiquinone Pharmacokinetics (Fold Change in Geometric Mean Ratio)[5]

| Co-administered Drug<br>(Modulator)    | Effect on Cmax | Effect on AUC |
|----------------------------------------|----------------|---------------|
| Itraconazole (Strong CYP3A4 Inhibitor) | 3.5            | 2.9           |
| Rifampin (Strong CYP3A4<br>Inducer)    | 0.64           | 0.54          |

# **Experimental Protocols**

This section outlines the methodologies employed in key studies to evaluate the pharmacokinetics of **EPI-743**.

# Population Pharmacokinetic (PopPK) Analysis

A PopPK analysis was conducted to characterize the pharmacokinetic profile of vatiquinone and identify sources of variability.

- Study Population: The analysis included data from eight Phase I, II, and III clinical trials involving a total of 343 unique participants.[3] The population consisted of healthy adult volunteers, as well as adult and pediatric patients with Friedreich's ataxia and other mitochondrial diseases.[3]
- Pharmacokinetic Sampling: A total of 4,608 quantifiable pharmacokinetic samples were included in the analysis.[3]
- Modeling Approach: A nonlinear mixed-effects modeling approach was implemented using the NONMEM® (Version 7.5) software.[3] A two-compartment model with parallel zero- and first-order absorption was developed to describe the plasma concentration-time data.[2][3]
- Covariate Analysis: The influence of various covariates on the pharmacokinetic parameters was investigated, including body weight, meals, disease status, and co-medications.[2][3]



# **Food Effect Study**

A clinical study was conducted to assess the impact of food on the bioavailability of EPI-743.

- Study Design: A crossover study design was utilized, where subjects received EPI-743 under different meal conditions (fasted, with a liquid meal, and with a medium-fat or high-fat solid meal).[3]
- Meal Composition: While the exact composition of the "fatty meal" is not specified in all
  public documents, a "medium-fat meal" is described as containing at least 25% of its calories
  from fat.[3]
- Pharmacokinetic Assessment: Blood samples were collected at various time points postdose to determine the plasma concentrations of EPI-743. Standard pharmacokinetic parameters, including AUC and Cmax, were calculated and compared across the different meal conditions.

# **Drug-Drug Interaction Study**

A study was performed to evaluate the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampin) on the pharmacokinetics of **EPI-743**.

- Study Design: An open-label, fixed-sequence study design was employed.
- Dosing Regimen:
  - Itraconazole arm: Participants received a single oral dose of 400 mg of vatiquinone. This
    was followed by daily administration of 200 mg itraconazole for several days, after which a
    single dose of 400 mg vatiquinone was co-administered with 200 mg itraconazole.[5]
  - Rifampin arm: A similar design was used with the administration of 600 mg rifampin.
- Pharmacokinetic Analysis: Plasma concentrations of vatiquinone were measured, and the geometric mean ratios of Cmax and AUC with and without the interacting drug were calculated to quantify the magnitude of the interaction.[5]

# Visualizations: Signaling Pathways and Experimental Workflows

# EPI-743 (Vatiquinone) Mechanism of Action: Inhibition of the 15-Lipoxygenase (15-LO) Pathway and Ferroptosis

**EPI-743** is a selective inhibitor of 15-lipoxygenase (15-LO), a key enzyme in the ferroptosis pathway.[1][2] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By inhibiting 15-LO, **EPI-743** reduces the production of lipid hydroperoxides, thereby protecting cells from oxidative damage and death.[6]



Click to download full resolution via product page

Caption: Mechanism of **EPI-743** in inhibiting ferroptosis.

# **Experimental Workflow for a Food Effect Study**

The following diagram illustrates a typical workflow for a clinical study designed to evaluate the effect of food on the pharmacokinetics of an oral drug like **EPI-743**.





Click to download full resolution via product page

Caption: Workflow for a crossover food effect study.



# Logical Relationship of EPI-743's Therapeutic Rationale

This diagram illustrates the logical connection between the underlying pathology of certain mitochondrial diseases and the therapeutic targeting by **EPI-743**.



Click to download full resolution via product page

Caption: Therapeutic rationale for **EPI-743** in mitochondrial disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. curefa.org [curefa.org]
- 2. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich's Ataxia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich's Ataxia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Vatiquinone Bioavailability With Fatty Meals and Optimal Dosing Schedule -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Itraconazole, a CYP3A4 Inhibitor, and Rifampin, a CYP3A4 Inducer, on the Pharmacokinetics of Vatiquinone PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Oral EPI-743 (Vatiquinone): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611643#pharmacokinetics-and-bioavailability-of-oral-epi-743]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com